molecular formula C18H23N5O6 B1679541 Roseoflavin CAS No. 51093-55-1

Roseoflavin

Cat. No. B1679541
CAS RN: 51093-55-1
M. Wt: 405.4 g/mol
InChI Key: IGQLDUYTWDABFK-GUTXKFCHSA-N
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Description

Roseoflavin is a promising broad-spectrum antibiotic, naturally produced by the bacteria Streptomyces davaonensis and Streptomyces cinnabarinus . It is an antimetabolite analog of Riboflavin and flavin mononucleotide . It is also known as an inhibitor of bacterial riboflavin riboswitches .


Synthesis Analysis

The synthesis of Roseoflavin starts from flavin mononucleotide and proceeds through an immediate precursor, aminoriboflavin . The key enzymes responsible for roseoflavin biosynthesis and the corresponding genes have been identified . The roseoflavin biosynthesis genes have been expressed in riboflavin- or FMN-overproducing yeast strains of Candida famata and Komagataella phaffii .


Molecular Structure Analysis

Roseoflavin is identified as 7-methyl-8-dimethylamino-10-(1′-D-ribityl)isoalloxazine . It has a molecular weight of 405.41 g/mol .


Chemical Reactions Analysis

Roseoflavin is used as a substrate to mimic riboflavin in flavin biosynthesis, but leading to the formation of inactive flavin co-factors .


Physical And Chemical Properties Analysis

Roseoflavin is a red solid . It is soluble in ethanol, methanol, DMF and DMSO .

Scientific Research Applications

Flavoproteins as Potential Targets

Roseoflavin, produced by Streptomyces davawensis, is a riboflavin analog. Its primary action involves interfering with flavoproteins. A study on Escherichia coli demonstrated that roseoflavin is converted into analogs like roseoflavin mononucleotide (RoFMN) and roseoflavin adenine dinucleotide (RoFAD), which then incorporate into flavoproteins, affecting their function. This interaction was found in 37 out of 38 flavoproteins tested, indicating a broad impact on flavoprotein-dependent cellular processes (Langer et al., 2013).

Roseoflavin in Biosynthesis Processes

Roseoflavin has a unique role in biosynthesis, particularly in the conversion of riboflavin. A study identified an enzyme that transforms flavin mononucleotide (FMN) and glutamate into 8-amino-FMN via 8-formyl-FMN, which is a crucial step in roseoflavin biosynthesis (Jhulki et al., 2016).

Enhancing Riboflavin Production in Food

In food technology, roseoflavin has been used to induce mutations in Lactobacillus plantarum, enhancing riboflavin production. This application is significant for developing functional foods with increased riboflavin content. The mechanism involves spontaneous mutation induction by roseoflavin, leading to a considerable increase in riboflavin content in modified strains (Ge et al., 2020).

Inhibition of Photomorphogenesis in Fungi

Roseoflavin's role extends to affecting photomorphogenesis in fungi. For example, it inhibited blue light-induced conidiation in a riboflavin-requiring auxotroph of Trichoderma. This finding suggests that roseoflavin can replace riboflavin or its metabolites in light reactions, affecting fungal growth and development (Horwitz et al., 1984).

Role in Bacterial FMN Riboswitches

Roseoflavin has been identified as a potential target for bacterial FMN riboswitches, which control genes involved in riboflavin biosynthesis and transport. Its interaction with these riboswitches can affect gene expression, making it a significant molecule in understanding bacterial metabolic regulation (Pedrolli & Mack, 2014).

Future Directions

Roseoflavin has shown potential as an antimalarial agent. It decreased the parasitemia by 46-fold following a 4-day suppression test and, on average, increased the survival of mice by 4 to 5 days . This suggests that roseoflavin could serve as a potential starting point for the development of new antimalarials .

properties

IUPAC Name

8-(dimethylamino)-7-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQLDUYTWDABFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965368
Record name 1-Deoxy-1-[8-(dimethylamino)-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl]pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roseoflavine

CAS RN

51093-55-1
Record name Roseoflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051093551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-[8-(dimethylamino)-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl]pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,220
Citations
J Schwarz, V Konjik, F Jankowitsch… - Angewandte Chemie …, 2016 - Wiley Online Library
… davawensis and Streptomyces cinnabarinus produce roseoflavin, the only known natural riboflavin (vitamin B 2 ) analogue with antibiotic activity. Roseoflavin can be considered a …
Number of citations: 41 onlinelibrary.wiley.com
S Langer, M Hashimoto, B Hobl, T Mathes… - Journal of …, 2013 - Am Soc Microbiol
… and showed a significant decrease in roseoflavin sensitivity; however, it was still roseoflavin sensitive. We therefore concluded that additional targets for roseoflavin must be present in L…
Number of citations: 63 journals.asm.org
S Kasai, R Miura, K Matsui - Bulletin of the Chemical Society of Japan, 1975 - journal.csj.jp
Roseoflavin (I) is identified as 7-methyl-8-dimethylamino-10-(1′-D-ribityl)-isoalloxazine (IX) by comparing I with four diastereoisomers of 7-methyl-8-dimethylamino-10-D-n-…
Number of citations: 55 www.journal.csj.jp
ER Lee, KF Blount, RR Breaker - RNA biology, 2009 - Taylor & Francis
… We found that roseoflavin, a chemical analog of FMN and riboflavin that has antimicrobial … of roseoflavin is supported by our observation that some previously identified roseoflavin-…
Number of citations: 253 www.tandfonline.com
S Otani, M TAKATSU, M NAKANO, S KASAI… - The Journal of …, 1974 - jstage.jst.go.jp
Sir: In our screening program for antibioticproducing organisms, we found that Streptomyces strain No. 768 isolated from a Philippine soil by SHINOBU (unpublished), produced a pink …
Number of citations: 123 www.jstage.jst.go.jp
R Mora-Lugo, J Stegmüller… - Microbial Cell …, 2019 - microbialcellfactories.biomedcentral …
… The key enzymes responsible for roseoflavin biosynthesis and the corresponding genes … aimed to enhance roseoflavin production in S. davaonensis and to synthesize roseoflavin in the …
P Zirak, A Penzkofer, T Mathes, P Hegemann - Chemical Physics, 2009 - Elsevier
… Roseoflavin may be converted intracellularly to roseoflavin mononucleotide by flavokinase (EC 2.7.7.2) and to roseoflavin adenine dinucleotide by FAD synthetase (EC 2.7.1.26) [16]. A …
Number of citations: 61 www.sciencedirect.com
A Matern, D Pedrolli, S Großhennig… - Journal of …, 2016 - Am Soc Microbiol
The riboflavin analogs roseoflavin (RoF) and 8-demethyl-8-aminoriboflavin (AF) are produced by the bacteria Streptomyces davawensis and Streptomyces cinnabarinus . Riboflavin …
Number of citations: 36 journals.asm.org
K Matsui, N JURI, Y KUBO, S KASAI - The Journal of Biochemistry, 1979 - jstage.jst.go.jp
… roseoflavin, (3) localizations of 14C in roseoflavin, and (4) a decrease of specific radioactivity of roseoflavin … The 14C atoms in roseoflavin formed were localized by radioactivity analysis …
Number of citations: 35 www.jstage.jst.go.jp
E Ott, J Stolz, M Mack - RNA biology, 2009 - Taylor & Francis
… strains, roseoflavin (as well as riboflavin) repressed LacZ synthesis indicating that the RFN riboswitch is a target for roseoflavin (or roseoflavin … According to our recent work roseoflavin is …
Number of citations: 116 www.tandfonline.com

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